REACTION_SMILES
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[Al+3:32].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[cH:10][c:11]3[c:12]([s:13]2)[cH:14][c:15]([O:18][CH3:19])[cH:16][cH:17]3)[cH:7][cH:8]1.[CH3:20][O:21][c:22]1[cH:23][cH:24][c:25]([C:26](=[O:27])[Cl:28])[cH:29][cH:30]1.[CH3:39][CH2:40][O:41][C:42]([CH3:43])=[O:44].[Cl-:31].[Cl-:33].[Cl-:34].[Cl:36][CH2:37][Cl:38].[OH2:35]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6](-[c:9]2[c:10]([C:26]([c:25]3[cH:24][cH:23][c:22]([O:21][CH3:20])[cH:30][cH:29]3)=[O:27])[c:11]3[c:12]([s:13]2)[cH:14][c:15]([O:18][CH3:19])[cH:16][cH:17]3)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(-c2cc3ccc(OC)cc3s2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
|
Smiles
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COc1ccc(C(=O)c2c(-c3ccc(OC)cc3)sc3cc(OC)ccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |